SB234551

ETA receptor binding affinity Selectivity profile Radioligand binding assay

SB234551 is a nonpeptide ETA antagonist offering unparalleled ~5,000-fold selectivity over ETB receptors (Ki ETA 0.1 nM vs. ETB Kb 555 nM). Unlike less selective analogs (e.g., SB209670), it ensures observed therapeutic effects in cardiovascular, renal, and stroke models are not confounded by ETB engagement. Essential for precise mechanistic studies. Standard dose: 1.0 mg/kg i.v. (rats) for 4-hour blockade.

Molecular Formula C34H34N2O9
Molecular Weight 614.6 g/mol
Cat. No. B1680813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB234551
Synonyms(E)-alpha-1-butyl-5-(2-(2-carboxyphenyl)methoxy-4-methoxyphenyl)-1H-pyrazol-4-yl-methelene-6-methoxy-1,3-benzodioxole-5-propanoic acid
SB 234551
SB-234551
Molecular FormulaC34H34N2O9
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O
InChIInChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14+
InChIKeyMCHCGWZNXSZKJY-OEAKJJBVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB234551: A High-Affinity Nonpeptide ETA-Selective Antagonist for Preclinical Cardiovascular and Stroke Research [1]


SB234551 is a synthetic, nonpeptide small molecule that functions as a highly selective competitive antagonist of the endothelin type A (ETA) receptor [1]. With a molecular weight of 614.64 Da and the chemical formula C34H34N2O9, it was developed by SmithKline Beecham as a pharmacological tool for characterizing ETA-mediated pathophysiology [2]. Its primary utility lies in preclinical in vivo studies where dissecting the specific role of ETA receptors, distinct from the ETB subtype, is critical [3].

Critical Differentiation: Why Generic ETA Antagonist Substitution is Inappropriate for SB234551 [1]


Generic substitution within the ETA antagonist class is scientifically untenable due to the profound variation in both ETA/ETB selectivity and pharmacokinetic profiles across even closely related analogs. Compounds like SB209670, SB217242, and SB247083, while also ETA antagonists from the same series, exhibit ETB receptor affinities that differ by up to two orders of magnitude [1]. This variation directly impacts experimental outcomes, as ETB receptor engagement can alter plasma endothelin-1 clearance and confound the interpretation of ETA-specific vascular effects [2]. Therefore, selecting SB234551 over its alternatives is not a matter of preference but a necessity for experiments requiring a unique combination of sub-nanomolar ETA affinity, high ETB-sparing selectivity, and specific in vivo bioavailability [3].

Quantified Evidence for SB234551: Head-to-Head Comparator Data for Procurement Decisions


SB234551 Binding Affinity: Superior ETA Ki and Enhanced Selectivity Ratio vs. SB209670, SB217242, and SB247083 [1]

SB234551 demonstrates the highest affinity for the cloned human ETA receptor and the greatest selectivity over the ETB receptor compared to other nonpeptide antagonists from the same research series [1]. In direct head-to-head radioligand binding assays, SB234551's ETA Ki of 0.1 nM is 2-fold lower (more potent) than SB209670 and 11-fold lower than SB217242 [1]. Crucially, its ETB Ki of 500 nM provides a 5,000-fold selectivity ratio, which is over 80-fold higher than that of SB209670, minimizing confounding ETB-mediated effects in vivo [1].

ETA receptor binding affinity Selectivity profile Radioligand binding assay

SB234551 Functional Antagonism: High Potency in ETA-Mediated Vascular Contraction vs. Weak ETB Activity [1]

In functional tissue assays, SB234551 is a potent, competitive antagonist of ETA-mediated vasoconstriction but exhibits significantly weaker inhibition of ETB-mediated responses [1]. In the isolated rat aorta (an ETA-mediated response), SB234551 has a Kb of 1.9 nM [1]. In stark contrast, its potency for antagonizing ETB-mediated contraction in the rabbit pulmonary artery is nearly 300-fold lower, with a Kb of 555 nM [1]. This functional selectivity is further underscored by its weak inhibition of ETB-mediated vasodilation (IC50 = 7,000 nM) [1].

Functional antagonism Vascular contraction Isolated tissue assay

SB234551 Pharmacokinetics in Rat: Defined Oral Bioavailability and Clearance for In Vivo Study Design [1]

SB234551 has a well-defined in vivo pharmacokinetic profile in rats, characterized by moderate oral bioavailability and rapid clearance [1]. Following intraduodenal infusion, the absolute bioavailability is 30% [1]. The compound exhibits a plasma half-life of 125-129 minutes and a systemic clearance of 25-27 ml/min/kg [1]. These parameters are essential for calculating appropriate dosing regimens in chronic preclinical models.

Pharmacokinetics Oral bioavailability Clearance

SB234551 In Vivo Target Engagement: Dose-Dependent Reversal of ET-1-Induced Pressor and Renal Effects [1]

SB234551 demonstrates robust and sustained in vivo ETA antagonism in both rat and dog models [1]. In conscious rats, a single intravenous bolus of 1.0 mg/kg inhibits endothelin-1 (ET-1)-induced changes in mean arterial pressure for 4 hours [1]. In anesthetized dogs, an infusion of 30 µg/kg/min not only inhibits ET-1-induced increases in blood pressure but also completely reverses the ET-1-induced decreases in renal plasma flow and urinary sodium excretion [1]. These data provide clear quantitative benchmarks for achieving systemic and renal target engagement.

In vivo pharmacology Mean arterial pressure Renal plasma flow

Optimal Preclinical Applications for SB234551 Based on Quantified Differentiation


Isolating ETA-Specific Vascular Effects in Cardiovascular Disease Models

In preclinical studies of hypertension, heart failure, or vascular remodeling, it is often critical to delineate the specific contribution of ETA receptors. SB234551's unparalleled 5,000-fold selectivity for ETA over ETB ensures that observed therapeutic effects are not confounded by simultaneous ETB blockade. Use a dose of 1.0 mg/kg i.v. in rats to achieve at least 4 hours of ETA blockade [1].

Investigating ETA-Mediated Renal Hemodynamics and Function

The ET-1/ETA axis plays a significant role in regulating renal plasma flow and sodium handling. SB234551, at an infusion rate of 30 µg/kg/min in dogs, has been shown to completely reverse ET-1-induced reductions in renal plasma flow and sodium excretion [2]. This validated dose makes SB234551 a reference tool for studies on renal microcirculation and acute kidney injury models driven by ETA activation.

Pharmacological Validation in Acute Ischemic Stroke Research

SB234551 has been employed as a selective ETA antagonist to probe the role of this receptor subtype in stroke pathophysiology . Given its defined plasma half-life (125-129 min in rats) and systemic clearance (25-27 ml/min/kg), it is particularly suited for acute intervention studies where temporal control of target engagement is necessary to define the therapeutic window [3].

Mechanistic Studies Requiring Clean ETB-Sparing Pharmacology

For experiments where ETB receptor activation (e.g., clearance of ET-1 or release of vasodilators) must remain intact, SB234551 is the preferred choice. Its extremely low functional potency at ETB receptors (Kb = 555 nM and IC50 = 7,000 nM) guarantees that at concentrations sufficient to saturate ETA receptors (Ki = 0.1 nM), there will be negligible off-target ETB activity [4]. This makes it superior to mixed antagonists like SB209670 (ETB Ki = 12 nM) for such mechanistic work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB234551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.